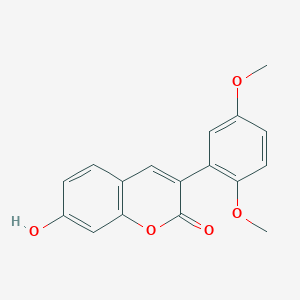
3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is a chemical compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring The 2,5-dimethoxyphenyl group is attached to the third position of the chromen-2-one core, and a hydroxyl group is present at the seventh position
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of 3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is not well-studied. It’s likely that the compound interacts with its targets, leading to changes in cellular processes. The presence of the dimethoxyphenyl and hydroxy-chromenone groups may contribute to its biological activity .
Biochemical Pathways
Similar compounds have been implicated in various metabolic pathways, including the catabolic pathway of branched-chain amino acids .
Pharmacokinetics
The presence of the dimethoxyphenyl group may influence its absorption and distribution .
Result of Action
Similar compounds have been shown to have various biological effects, including antimicrobial activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate chalcone, which undergoes cyclization to yield the desired chromen-2-one derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the seventh position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, such as sodium hydride, to facilitate substitution reactions.
Major Products
Oxidation: The major product is 3-(2,5-dimethoxyphenyl)-7-oxo-2H-chromen-2-one.
Reduction: The major product is 3-(2,5-dimethoxyphenyl)-7-hydroxy-2,3-dihydrochromen-2-one.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound has shown potential as an antioxidant and anti-inflammatory agent, making it of interest for biological studies.
Medicine: Preliminary research suggests that it may have anticancer properties, and it is being investigated for its potential use in cancer therapy.
Industry: The compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.
Comparison with Similar Compounds
3-(2,5-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one can be compared with other similar compounds, such as:
Coumarin: A simpler structure with similar biological activities but lacking the 2,5-dimethoxyphenyl group.
7-Hydroxycoumarin: Similar to the target compound but without the 2,5-dimethoxyphenyl group, resulting in different chemical and biological properties.
3-(2,5-Dimethoxyphenyl)propionic acid: A related compound with a different core structure, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogues.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-12-5-6-15(21-2)13(9-12)14-7-10-3-4-11(18)8-16(10)22-17(14)19/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEYVDVUTABTPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC3=C(C=C(C=C3)O)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B3009175.png)
![6-tert-butyl-2-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3009176.png)
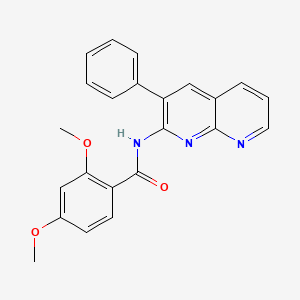
![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3009178.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B3009179.png)
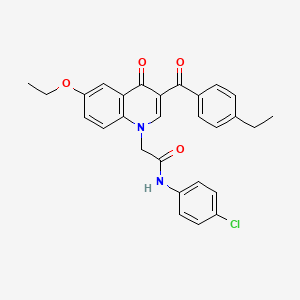
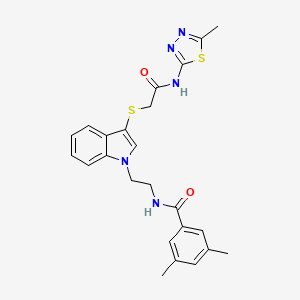
![7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B3009183.png)
![N-{2-[(propan-2-yl)amino]ethyl}acetamide](/img/structure/B3009184.png)
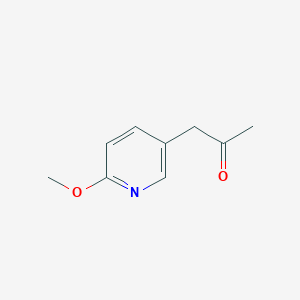
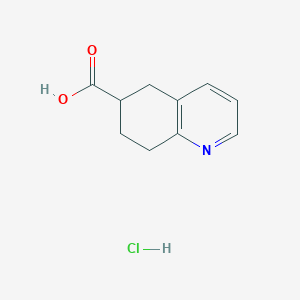

![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B3009190.png)
![4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3009191.png)
